N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]-3-phenylpropanamide
Overview
Description
N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]-3-phenylpropanamide is a complex organic compound that belongs to the class of amidoalkyl naphthols. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various bioactive molecules. The structure of this compound includes a naphthalene ring, a methoxyphenyl group, and a phenylpropanamide moiety, making it a versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]-3-phenylpropanamide can be achieved through a one-pot three-component condensation reaction. This involves the reaction of aldehydes, amides, and 2-naphthol in the presence of a catalyst. Common catalysts used in this reaction include polyethylene glycol (PEG)-based dicationic acidic ionic liquids, montmorillonite K10, p-toluenesulfonic acid (p-TSA), iodine, and Fe(HSO4)3 . The reaction is typically carried out under solvent-free conditions, which makes it environmentally friendly and efficient.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of reusable catalysts and solvent-free conditions makes the process cost-effective and sustainable. The reaction conditions can be optimized to achieve high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]-3-phenylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl, methoxy, and amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines
Scientific Research Applications
N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]-3-phenylpropanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]-3-phenylpropanamide involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its reactivity. It can act as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative stress . Additionally, it can inhibit enzymes such as acetylcholinesterase and α-glycosidase, which are involved in various physiological processes .
Comparison with Similar Compounds
N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]-3-phenylpropanamide can be compared with other similar compounds, such as:
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]acetamide: This compound has a similar structure but with a methyl group instead of a methoxy group.
N-[(2-hydroxynaphthalen-1-yl)-(4-bromophenyl)methyl]acetamide:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3/c1-31-22-15-12-21(13-16-22)27(28-25(30)18-11-19-7-3-2-4-8-19)26-23-10-6-5-9-20(23)14-17-24(26)29/h2-10,12-17,27,29H,11,18H2,1H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUJPESXUWWCNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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